molecular formula C8H8N2O3 B12700717 (4-Hydroxyphenyl)ethanediamide CAS No. 93628-82-1

(4-Hydroxyphenyl)ethanediamide

Cat. No.: B12700717
CAS No.: 93628-82-1
M. Wt: 180.16 g/mol
InChI Key: QAOBPRHPRKZZIJ-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)ethanediamide is an organic compound with the molecular formula C8H8N2O3 It consists of a phenyl ring substituted with a hydroxyl group and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)ethanediamide typically involves the reaction of 4-hydroxybenzaldehyde with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using recrystallization techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions: (4-Hydroxyphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(4-Hydroxyphenyl)ethanediamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)ethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl and amide groups play crucial roles in these interactions, often forming hydrogen bonds with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

    (4-Hydroxyphenyl)acetic acid: Similar structure but with an acetic acid moiety instead of ethanediamide.

    (4-Hydroxyphenyl)ethanone: Contains a ketone group instead of ethanediamide.

    (4-Hydroxyphenyl)acetamide: Similar but with an acetamide group.

Uniqueness: (4-Hydroxyphenyl)ethanediamide is unique due to its combination of hydroxyl and ethanediamide groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other phenolic derivatives.

Properties

CAS No.

93628-82-1

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N'-(4-hydroxyphenyl)oxamide

InChI

InChI=1S/C8H8N2O3/c9-7(12)8(13)10-5-1-3-6(11)4-2-5/h1-4,11H,(H2,9,12)(H,10,13)

InChI Key

QAOBPRHPRKZZIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)N)O

Origin of Product

United States

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